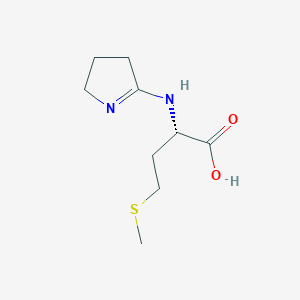
(2S)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-4-methylsulfanylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-4-methylsulfanylbutanoic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a methylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-4-methylsulfanylbutanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolidine ring and the introduction of the methylsulfanyl group. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: This step often involves nucleophilic substitution reactions where a suitable leaving group is replaced by a methylsulfanyl group using reagents like methylthiol or dimethyl sulfide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-4-methylsulfanylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to modify the pyrrolidine ring or other functional groups using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino or methylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction can lead to modified pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-4-methylsulfanylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-4-methylsulfanylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline
- 4-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine
- 6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline
Uniqueness
(2S)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-4-methylsulfanylbutanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the methylsulfanyl group can influence its oxidation and reduction behavior, while the pyrrolidine ring can affect its interaction with biological targets.
Propiedades
Fórmula molecular |
C9H16N2O2S |
|---|---|
Peso molecular |
216.30 g/mol |
Nombre IUPAC |
(2S)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C9H16N2O2S/c1-14-6-4-7(9(12)13)11-8-3-2-5-10-8/h7H,2-6H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1 |
Clave InChI |
HCXIOYRYDIDAEZ-ZETCQYMHSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)O)NC1=NCCC1 |
SMILES canónico |
CSCCC(C(=O)O)NC1=NCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



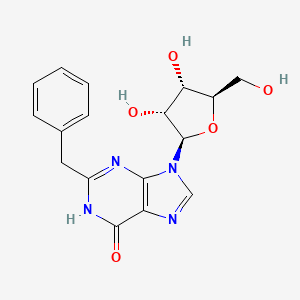
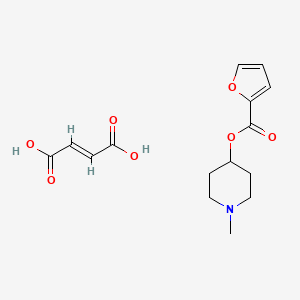
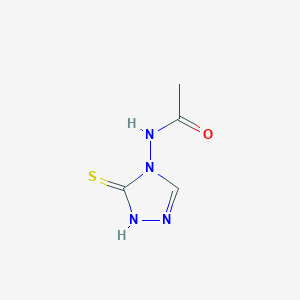
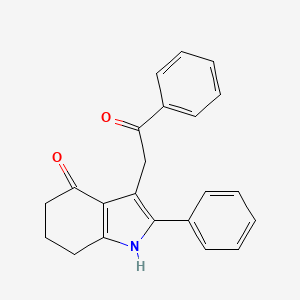
![4-[(Naphthalen-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12908707.png)
![4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12908710.png)

![5-Decyl-2-[4-(decyloxy)-phenyl]-pyrimidine](/img/structure/B12908729.png)

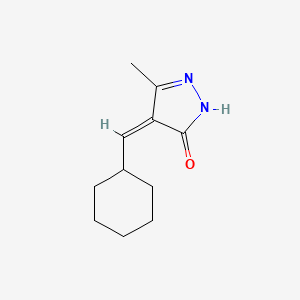
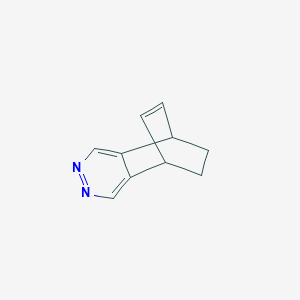

![2H-Cyclopenta[b]furan-2-one, hexahydro-3-methyl-](/img/structure/B12908750.png)
